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molecular formula C8H5BrO3 B1268887 5-Bromo-2-formylbenzoic acid CAS No. 4785-52-8

5-Bromo-2-formylbenzoic acid

Cat. No. B1268887
M. Wt: 229.03 g/mol
InChI Key: WAMUJTFUQTUCJQ-UHFFFAOYSA-N
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Patent
US04036964

Procedure details

7- Bromoisocoumarin -3- carboxylic acid, mp. (EtOH-H2O) 320-4°, (Found: C, 44.72; H, 1.86; Br. 29.41. C10H5BrO4 requires C, 44.64; H, 1.87; Br. 29.70), was prepared from 4- bromo -2- carboxybenzaldehyde by an analgous procedure to that described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH-H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=1>C(O)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[C:4]([C:10]([OH:12])=[O:11])[O:12][C:10]2=[O:11])=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)C(=O)O
Name
EtOH-H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=C(OC(=O)C2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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